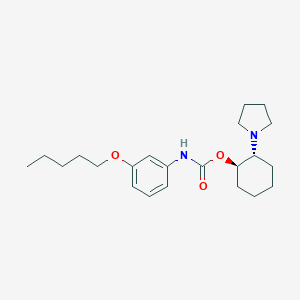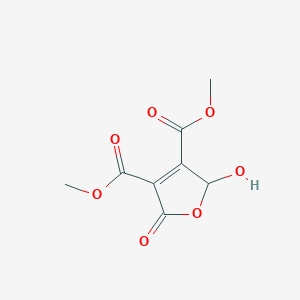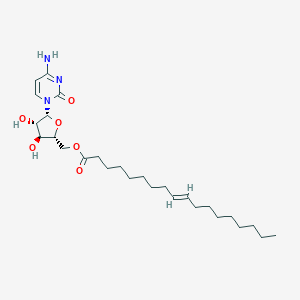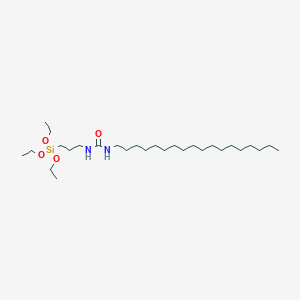
1-octadecyl-3-(3-triethoxysilylpropyl)urea
Vue d'ensemble
Description
N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is an organosilicon compound with the molecular formula C28H60N2O4Si and a molecular weight of 516.87 g/mol . This compound is known for its unique structure, which combines a long alkyl chain with a triethoxysilyl group, making it useful in various applications, particularly in surface modification and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea can be synthesized through a reaction between 3-aminopropyltriethoxysilane and octadecylisocyanate . The reaction is typically carried out by adding 44 g (0.20 mole) of 3-aminopropyltriethoxysilane to 59 g (0.20 mole) of octadecylisocyanate with stirring. The exothermic reaction raises the temperature to 110°C. After cooling to ambient temperature, the product is obtained as a waxy white solid with a melting point of 43-45°C .
Industrial Production Methods
While specific industrial production methods for N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea are not widely documented, the synthesis process described above can be scaled up for industrial production. The key factors in industrial production would include maintaining reaction conditions, ensuring purity of reactants, and optimizing yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The urea group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often occurs under mild heating or in the presence of a catalyst.
Substitution: Requires appropriate nucleophiles and reaction conditions depending on the desired product.
Major Products Formed
Siloxane Networks: Formed from the condensation of silanol groups.
Substituted Urea Derivatives: Formed from substitution reactions involving the urea group.
Applications De Recherche Scientifique
N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research, including:
Surface Modification: Used to modify surfaces to impart hydrophobicity or other desired properties.
Material Science: Incorporated into polymers and composites to enhance their properties.
Biology and Medicine:
Industry: Used in coatings, adhesives, and sealants to improve performance and durability.
Mécanisme D'action
The mechanism of action of N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to form strong bonds with various substrates through the triethoxysilyl group. The hydrolysis and condensation of the triethoxysilyl group lead to the formation of siloxane networks, which provide stability and durability to the modified surfaces. The long alkyl chain imparts hydrophobic properties, making it useful in applications requiring water repellency .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea
- N-Octadecylurea
- 1-[3-(Trimethoxysilyl)propyl]urea
Uniqueness
N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a long alkyl chain and a triethoxysilyl group. This structure allows it to impart both hydrophobicity and strong bonding capabilities, making it particularly useful in surface modification and material science applications .
Propriétés
IUPAC Name |
1-octadecyl-3-(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSZSVPLVNULBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603708 | |
| Record name | N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106868-86-4 | |
| Record name | N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


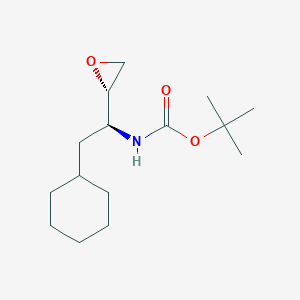
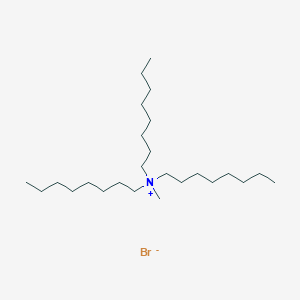
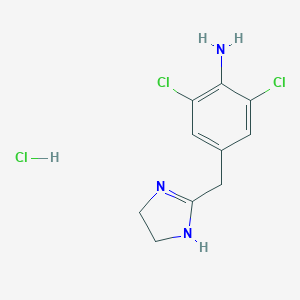
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
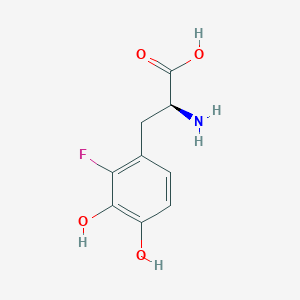
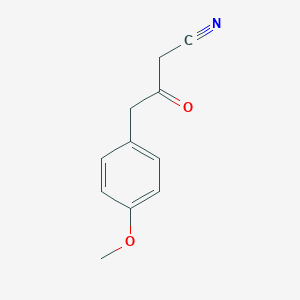
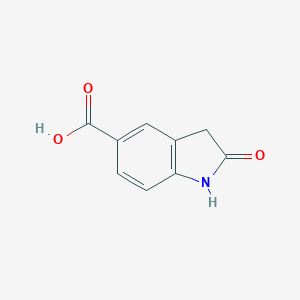
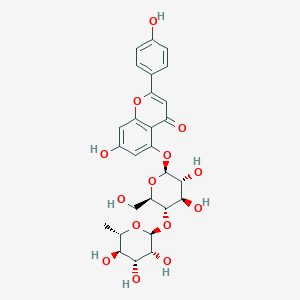
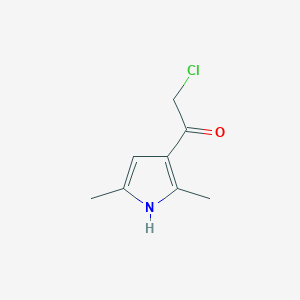
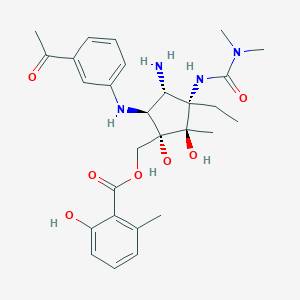
![Pentanol-N,[1-14c]](/img/structure/B9599.png)
